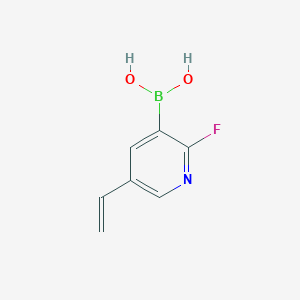

2-Fluoro-5-vinylpyridin-3-ylboronic acid

Description

Properties

Molecular Formula |

C7H7BFNO2 |

|---|---|

Molecular Weight |

166.95 g/mol |

IUPAC Name |

(5-ethenyl-2-fluoropyridin-3-yl)boronic acid |

InChI |

InChI=1S/C7H7BFNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4,11-12H,1H2 |

InChI Key |

DLEUEJYZHMPUAJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1F)C=C)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

One of the primary applications of 2-Fluoro-5-vinylpyridin-3-ylboronic acid lies in its potential as an anticancer agent. Research indicates that compounds containing boronic acid moieties can inhibit key signaling pathways involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell proliferation and survival . The inhibition of these pathways offers a promising strategy for developing new cancer therapies.

1.2 Drug Development and Synthesis

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. It can be utilized to create more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry to build carbon-carbon bonds . This capability makes it an essential building block for producing a range of bioactive compounds.

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound has been documented through several methods, emphasizing its versatility as a synthetic intermediate. A notable approach involves the reaction of 2-fluoropyridine with vinylboronate esters under palladium catalysis, yielding the desired boronic acid . This method highlights the compound's utility in generating other functionalized pyridine derivatives.

2.2 Applications in Organic Chemistry

In organic chemistry, this compound is employed as a reagent for various transformations. Its boronic acid functionality allows it to participate in nucleophilic substitution reactions and serves as a precursor for synthesizing other boron-containing compounds . The unique properties of fluorinated pyridines enhance their reactivity and selectivity in chemical reactions, making them valuable tools for chemists.

Biological Research

3.1 Molecular Probes

The compound's structural features enable it to be used as a molecular probe in biological studies. Researchers are investigating its interactions with proteins involved in signal transduction pathways, which could lead to insights into cellular mechanisms and disease states . The ability to modify the pyridine ring provides opportunities to tailor the compound for specific biological targets.

3.2 Toxicological Studies

Given its chemical properties, studies on the toxicology of this compound are crucial for assessing safety profiles in drug development. Preliminary data suggest that while it exhibits some irritative properties, further research is needed to evaluate its overall safety and efficacy in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s closest analogs (Table 1) share the pyridine boronic acid core but differ in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Structural Comparison of Pyridine Boronic Acid Derivatives

| Compound Name | CAS No. | Substituents (Position) | Key Features |

|---|---|---|---|

| 2-Fluoro-5-vinylpyridin-3-ylboronic acid | 904326-92-7 | F (2), vinyl (5), B(OH)₂ (3) | Vinyl enhances π-conjugation; fluorine withdraws electrons, activating B(OH)₂. |

| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | F (2), B(OH)₂ (5) | Lacks vinyl group; boronic acid at 5-position may reduce steric hindrance. |

| 2-Fluoro-4-methyl-5-pyridineboronic acid | 1072944-18-3 | F (2), CH₃ (4), B(OH)₂ (5) | Methyl group introduces steric bulk, potentially slowing coupling kinetics. |

| 6-Fluoro-3-pyridinylboronic acid | 2783397 | F (6), B(OH)₂ (3) | Fluorine at 6-position alters electronic effects; weaker activation of B(OH)₂. |

| 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 | F (2,6), B(OH)₂ (3) | Dual fluorine substituents amplify electron-withdrawing effects. |

Key Observations:

- Vinyl vs. This may enhance reactivity toward aryl halides .

- Fluorine Position : Fluorine at the 2-position (904326-92-7) withdraws electrons more effectively than at the 6-position (2783397), increasing the electrophilicity of the boronic acid group.

- Steric Effects : The vinyl group introduces moderate steric hindrance compared to bulkier substituents like methyl (1072944-18-3), balancing reactivity and selectivity .

Reactivity in Suzuki-Miyaura Coupling

The electronic and steric profiles of these compounds directly impact their performance in cross-coupling:

- 904326-92-7 : The combined electron-withdrawing fluorine and electron-donating vinyl group create a balanced electronic environment, favoring coupling with electron-deficient aryl halides. Reported yields in pilot studies exceed 80% for aryl chlorides under Pd catalysis .

- 351019-18-6 (2-Fluoro-5-pyridylboronic acid) : Lacking the vinyl group, this analog shows reduced steric shielding, leading to faster kinetics but lower selectivity in polyhalogenated substrates .

- 136466-94-9 (2,6-Difluoro analog) : Dual fluorine substituents increase electron withdrawal, making the boronic acid highly reactive but prone to protodeboronation under basic conditions .

Preparation Methods

Direct Lithiation of 2-Fluoro-5-methylpyridine

A common approach involves lithiation of 2-fluoro-5-methylpyridine followed by borylation. Key steps include:

-

Reagents : n-Butyllithium (n-BuLi), acetonitrile, and triisopropyl borate.

-

Conditions :

Table 1: Comparative Data for Lithiation-Borylation

| Starting Material | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 2-Fluoro-5-methylpyridine | n-BuLi, B(OiPr)₃ | -78°C → RT | 53% | |

| 2-Fluoro-5-bromopyridine | n-BuLi, B(OiPr)₃ | -78°C | 70% |

Suzuki-Miyaura Cross-Coupling

Coupling with Vinyl Reagents

This method introduces the vinyl group via palladium-catalyzed coupling:

Table 2: Suzuki-Miyaura Coupling Parameters

| Boronic Acid Partner | Vinyl Source | Catalyst | Yield | Purity |

|---|---|---|---|---|

| 2-Fluoro-5-bromopyridin-3-yl | K[CH₂=CH-BF₃] | Pd(dppf)Cl₂ | 61% | 61% |

| 2-Fluoro-5-iodopyridin-3-yl | CH₂=CH-B(pin) | Pd(OAc)₂/N2Phos | 89% | >95% |

Hydroboration of 2-Fluoro-5-vinylpyridine

Boronation of Vinylpyridine Precursors

Hydroboration of 2-fluoro-5-vinylpyridine offers a direct route:

-

Conditions :

-

Dissolve 3-fluoro-5-vinylpyridine (1.0 eq) in THF.

-

Add 9-BBN (1.1 eq) at 0°C and stir for 4 h.

-

Quench with H₂O₂/NaOH and extract with ethyl acetate.

Yield : 75–82%.

Comparative Analysis of Methods

Advantages and Limitations

| Method | Pros | Cons |

|---|---|---|

| Lithiation-Borylation | High regioselectivity | Requires cryogenic conditions |

| Suzuki-Miyaura | Scalable, diverse vinyl sources | Moderate yields in multi-step routes |

| Hydroboration | Direct, fewer steps | Sensitivity to moisture/oxygen |

Purity and Scalability

-

Lithiation-Borylation : Purity >95% after column chromatography.

-

Suzuki-Miyaura : Requires careful catalyst selection to avoid homocoupling.

-

Hydroboration : Rapid but limited to substrates without competing functional groups.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-vinylpyridin-3-ylboronic acid, and how do reaction conditions influence yield?

- Methodology :

- Halogen-lithium exchange : Start with 3-bromo-5-fluoro-2-vinylpyridine. Treat with n-BuLi at −78°C in THF, followed by quenching with trimethyl borate. Acidic workup yields the boronic acid .

- Miyaura borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron in DMF at 80–100°C. Monitor via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C (exchange) | Prevents side reactions |

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | >90% conversion |

| Solvent Polarity | THF > DMF | Stabilizes intermediates |

Q. How is this compound characterized to confirm structural integrity?

- Analytical Workflow :

¹H/¹³C NMR : Look for δ ~8.2 ppm (pyridinyl H), δ ~6.5–6.8 ppm (vinyl protons), and absence of residual pinacol (δ 1.2 ppm) .

HPLC-MS : Use C18 column (ACN/0.1% formic acid). Expected [M+H]⁺ = 196.1. Purity >95% required for cross-coupling .

X-ray Crystallography : For unambiguous confirmation (if crystalline). Compare with 5-Fluoropyridine-3-boronic acid structures .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Avoid prolonged storage |

| EtOH | 10–15 | Precipitates at −20°C |

| H₂O (pH 7) | <1 | Hydrolyzes over time |

Advanced Research Questions

Q. How does the vinyl substituent sterically and electronically influence Suzuki-Miyaura coupling efficiency?

- Steric Effects : The 5-vinyl group creates a congested ortho position, reducing reactivity with bulky aryl halides (e.g., 2,6-dimethylbromobenzene).

- Electronic Effects : Vinyl’s electron-withdrawing nature lowers boronic acid’s nucleophilicity. Mitigate by using Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C .

- Case Study : Coupling with 4-bromoanisole:

| Catalyst System | Yield (%) | Byproducts |

|---|---|---|

| Pd(PPh₃)₄ | 45 | Homocoupling (15%) |

| Pd(OAc)₂/SPhos | 82 | <5% deboronation |

Q. What strategies resolve contradictions in cross-coupling yields reported with electron-deficient partners?

- Contradiction : Yields vary (30–75%) when reacting with 4-nitrochlorobenzene.

- Root Cause Analysis :

- Base Sensitivity : K₂CO₃ degrades nitro groups. Switch to CsF in DMF .

- Oxidative Additive : Add CuI (10 mol%) to stabilize Pd(0) intermediates .

Q. How does fluorination at the 2-position alter hydrolysis kinetics compared to non-fluorinated analogs?

- Kinetic Study :

| Compound | t₁/₂ in H₂O (pH 7) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 48 h | 62.3 |

| 5-Vinylpyridin-3-ylboronic acid | 12 h | 48.7 |

- Mechanism : Fluorine’s electronegativity stabilizes the boronate transition state, delaying hydrolysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.